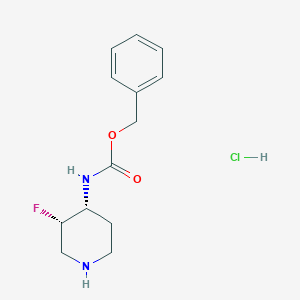
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst-Controlled Synthesis
The study by Niu et al. (2018) presents a facile synthetic method for accessing 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. This synthesis involves the reaction of N-(pivaloyloxy)-amides with ynamides, producing 4-amino-isoquinolin-1(2H)-ones in good yields through C–H bond functionalization in the presence of a Cp*Rh(III) catalyst. Oxazole derivatives are obtained using Sc(OTf)3 as the catalyst from the same reaction. This protocol is noted for its good functional group tolerance and excellent regioselectivity (Niu, Liu, Wei, & Shi, 2018).
Generation of Cation Radical
Narasaka et al. (1993) discuss the generation of a reactive species, the hydroisoquinolin-1-yl cation, from 2-pivaloyl-1-tributylstannyl-1,2,3,4-tetrahydroisoquinoline through oxidation with metallic oxidants. This intermediate engages with various carbon nucleophiles to yield addition products, indicating a pathway for diverse synthetic applications (Narasaka, Kohno, & Shimada, 1993).
Cobalt-Catalyzed Cyclization
Manoharan and Jeganmohan (2018) describe a cobalt-catalyzed cyclization of benzamides with alkynes to produce isoquinolone derivatives. The process involves an 8-aminoquinoline ligand and evolves hydrogen, showcasing a novel pathway for isoquinolone synthesis with potential implications in medicinal chemistry (Manoharan & Jeganmohan, 2018).
Synthetic Method and Spectral Characterization
Zaki et al. (2017) report on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The paper provides insight into the nucleophilic substitution reactions leading to the formation of these compounds and their potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)11-20-15-8-7-14(19-17(22)18(3,4)5)10-13(15)6-9-16(20)21/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQLCYTETXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2863528.png)
![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)
![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)



![2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2863537.png)
![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2863545.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2863547.png)
![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
